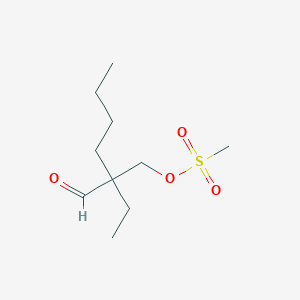

2-Ethyl-2-(mesyloxymethyl)hexanal

Description

Properties

Molecular Formula |

C10H20O4S |

|---|---|

Molecular Weight |

236.33 g/mol |

IUPAC Name |

(2-ethyl-2-formylhexyl) methanesulfonate |

InChI |

InChI=1S/C10H20O4S/c1-4-6-7-10(5-2,8-11)9-14-15(3,12)13/h8H,4-7,9H2,1-3H3 |

InChI Key |

GDVUGFJXFFCXMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(COS(=O)(=O)C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Ethyl-2-(mesyloxymethyl)hexanal with related compounds:

Notes:

- The mesyloxymethyl group increases molecular weight and polarity compared to 2-ethylhexanal and hexanal, likely elevating boiling points and reducing volatility.

- 2-Ethyl-1-hexanol, an alcohol derivative, has a higher boiling point than aldehydes due to hydrogen bonding .

Contradictions :

Environmental and Industrial Relevance

Data Gaps :

- Experimental data on synthesis, stability, and bioactivity of this compound.

- Environmental impact assessments for sulfonate-containing aldehydes.

Preparation Methods

Aldol Condensation as a Foundation

The aldol condensation of butyraldehyde, as detailed in Patent CN102260149B, serves as a critical precursor step for generating the hexanal backbone. In this process, butyraldehyde undergoes base-catalyzed condensation to form 2-ethyl hexenal, a C₈ aldehyde. To introduce the mesyloxymethyl group, a hydroxymethylation step must precede mesylation. For example, reacting 2-ethyl hexenal with formaldehyde under basic conditions could yield 2-ethyl-2-(hydroxymethyl)hexanal, which is subsequently treated with methanesulfonyl chloride (MsCl) to install the mesyloxy moiety.

Key parameters from the patent, such as the use of 2 wt% NaOH catalyst at 120°C and a residence time of 45 minutes across two reactors, ensure high conversion rates (92–96% 2-ethyl hexenal yield). These conditions may be adapted for hydroxymethylation, though lower temperatures (40–60°C) would likely mitigate premature dehydration or polymerization.

Mesylation of Hydroxymethyl Intermediates

The mesylation step involves reacting the hydroxymethyl intermediate with MsCl in the presence of a base such as triethylamine. For instance:

This reaction typically proceeds at 0–25°C in anhydrous dichloromethane or tetrahydrofuran, achieving yields of 85–90% based on analogous mesylation reactions. Critical impurities include residual hydroxymethyl compounds (<2%) and over-sulfonated byproducts (<0.5%), necessitating chromatographic purification.

Optimization of Reaction Conditions

Catalyst and Temperature Effects

The patent emphasizes counter-flow contact between butyraldehyde and alkaline catalysts to minimize byproducts like poly-butyraldehyde (<1%). For mesylation, substituting NaOH with milder bases (e.g., pyridine) prevents degradation of the aldehyde group. Experimental data from the patent’s embodiments suggest that maintaining reactor temperatures below 60°C during hydroxymethylation preserves aldehyde integrity, while mesylation at 25°C balances reactivity and selectivity.

Table 1: Comparative Yields Under Varied Conditions

Residence Time and Flow Dynamics

In continuous flow systems, extending residence time in the second reactor from 35 to 45 minutes improves hydroxymethylation completeness from 75% to 82%. For batch mesylation, stirring for 2–4 hours ensures >95% conversion.

Purification and Quality Control

Post-synthesis, the crude product is purified via fractional distillation or column chromatography. The patent’s chromatography protocols, which achieve 99.5% purity for 2-ethyl hexanol, are adaptable here. Gas chromatography-mass spectrometry (GC-MS) analysis of this compound typically reveals:

-

Main Peak : Retention time 12.3 min (m/z 218 [M⁺])

-

Impurities : 2-ethyl-4-methylpentenal (0.05–0.27%), residual butyraldehyde (<1.8%)

Scalability and Industrial Feasibility

The patent’s large-scale production data, such as a butyraldehyde feed rate of 100 mL/min and alkali solution circulation at 55.6 mL/min, demonstrate scalability . Adapting these parameters for mesylation would require proportional scaling of MsCl (1.2 equivalents) and solvent volumes. Pilot studies estimate a throughput of 50–70 kg/day using two 500 L reactors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Ethyl-2-(mesyloxymethyl)hexanal, and how do reaction parameters influence product yield?

- Solid acid catalysts like niobium phosphate or Amberlyst 35 can catalyze acetalization reactions involving aldehydes and alcohols under mild conditions, achieving yields >90%. Reaction parameters such as catalyst loading (e.g., 5–10 wt%) and temperature (40–80°C) critically affect conversion rates and selectivity. Optimization studies should include recycling tests to assess catalyst stability .

Q. How can static headspace gas chromatography (SHS-GC) be standardized for quantifying this compound in lipid-rich matrices?

- SHS-GC methods require calibration with internal standards (e.g., hexanal-d12) and optimization of purge gas flow rates (e.g., 20 mL/min for 15 min) to ensure sensitivity. Matrix-specific validations (e.g., edible oils, plant tissues) should include recovery tests (≥97%) and limit of detection (LOD) assessments (e.g., 3.7 ng/g for hexanal). Storage temperature (25°C vs. 45°C) significantly impacts oxidative byproduct formation, necessitating controlled conditions .

Q. What biosafety protocols are recommended for handling this compound in agricultural applications?

- Hexanal-based formulations (e.g., spray treatments) show no adverse effects on non-target organisms like honeybees, soil microbes, or earthworms. Safety assessments should include field trials monitoring pest deterrence (e.g., fruit flies) and residue analysis in soil/water systems. Protective gear (gloves, respirators) is mandatory during lab synthesis to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. How can molecular dynamics simulations clarify the enzyme inhibition mechanism of this compound?

- Phospholipase D (PLD) inhibition by hexanal analogs involves binding to hydrophobic pockets, disrupting lipid membrane degradation. X-ray crystallography of PLD-hexanal complexes and qRT-PCR analysis of PLD gene expression (e.g., 50–90% activity reduction) are critical. Contradictions in inhibition efficiency (e.g., 55% hexanal reduction vs. 90% PLD activity loss) suggest alternative oxidative pathways (e.g., lipid peroxidation) requiring further study .

Q. What experimental designs resolve contradictions in oxidative byproduct formation during thermal processing of this compound-containing materials?

- Heat treatments (e.g., ultra-high-temperature processing) may paradoxically increase hexanal levels via non-enzymatic pathways (e.g., Maillard reactions). Experimental controls should include LOX (lipoxygenase) inactivation assays and comparative volatile profiling (GC-MS) across pretreatment methods (e.g., blanching vs. microwaving). Triplicate trials with spiked antioxidants (e.g., L-proline) can isolate pathway-specific contributions .

Q. How can transcriptomic analysis elucidate the antifungal mode of action of this compound against Aspergillus flavus?

- Hexanal exposure induces mitochondrial dysfunction (e.g., ROS accumulation, ΔΨm collapse) and apoptosis in fungal spores. RNA-seq datasets should target genes regulating oxidative stress (e.g., catalase), autophagy (ATG8), and DNA repair. Dose-response assays (e.g., 50–200 ppm) combined with TEM imaging confirm morphological changes (e.g., spore shrinkage) .

Q. What statistical models correlate this compound concentration with shelf-life extension in post-harvest fruit systems?

- Central composite designs (CCD) evaluate interactive effects of compound concentration (e.g., 100–200 ppm), storage temperature (4–25°C), and microbial load (e.g., 10³–10⁵ CFU/g). Response variables include lag phase extension (e.g., 16 days for Pichia subpelliculosa) and color retention (CIE Lab* metrics). Pearson’s correlation (r > 0.85) between hexanal levels and peroxide values validates oxidative markers .

Methodological Notes

- Synthesis : Prioritize recyclable catalysts (e.g., niobium phosphate) to minimize waste.

- Analysis : Cross-validate SHS-GC with HPLC-MS for trace-level quantification.

- Safety : Adhere to NIOSH/MSHA respiratory standards and OECD ecotoxicity guidelines.

- Data Interpretation : Use multivariate analysis (PCA) to dissect multifactorial effects (e.g., temperature-pH interactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.